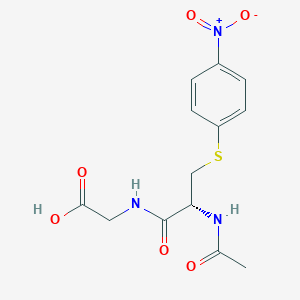

N-Acetyl-S-(4-nitrophenyl)cysteinylglycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O6S/c1-8(17)15-11(13(20)14-6-12(18)19)7-23-10-4-2-9(3-5-10)16(21)22/h2-5,11H,6-7H2,1H3,(H,14,20)(H,15,17)(H,18,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYTZXHLNVVKRI-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Biotransformation and Metabolism of N Acetyl S 4 Nitrophenyl Cysteinylglycine

The Mercapturic Acid Pathway as a Biotransformation Route.nih.govnih.gov

The mercapturic acid pathway is a major detoxification route for a wide array of electrophilic compounds. nih.gov The end products of this pathway, mercapturic acids (N-acetyl-L-cysteine S-conjugates), are readily excretable, water-soluble metabolites. nih.gov The formation of these conjugates proceeds through a well-defined series of enzymatic steps. nih.gov

Initial Conjugation by Glutathione (B108866) S-Transferases (GSTs).nih.govnih.govnih.gov

The initial and rate-limiting step in the mercapturic acid pathway is the conjugation of the electrophilic xenobiotic with the tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine). nih.gov This reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). nih.govnih.gov These enzymes are found in high concentrations in the liver and other tissues and play a pivotal role in protecting cells from chemical insults.

GSTs exist as multiple isoforms, each exhibiting distinct but often overlapping substrate specificities. nih.gov While they demonstrate high specificity for glutathione, they can act on a broad range of electrophilic substrates. nih.gov Compounds with a 4-nitrophenyl group, structurally similar to the substituent in N-Acetyl-S-(4-nitrophenyl)cysteinylglycine, are known substrates for GSTs. For instance, 4-nitrobenzyl chloride is readily conjugated with glutathione in a GST-catalyzed reaction.

The catalytic mechanism of GSTs involves the activation of the thiol group of glutathione, which then attacks the electrophilic center of the xenobiotic substrate. This results in the formation of a stable glutathione S-conjugate.

The active site of GSTs is composed of two distinct regions: the G-site and the H-site. nih.gov The G-site is responsible for the specific binding of glutathione, and its structure is highly conserved across different GST isoforms. nih.gov The H-site, on the other hand, is more variable and accommodates the diverse range of electrophilic xenobiotic substrates. The nature of the H-site determines the substrate specificity of the particular GST isoform. For a xenobiotic with a 4-nitrophenyl moiety, the H-site would bind this aromatic group, positioning the electrophilic center for nucleophilic attack by the glutathione thiol.

Sequential Hydrolysis of Glutathione Conjugates.nih.govnih.govnih.gov

Following the initial conjugation event, the newly formed glutathione S-conjugate undergoes sequential hydrolysis to ultimately yield the corresponding mercapturic acid. nih.gov This process involves the action of two key enzymes: gamma-glutamyltransferase (GGT) and dipeptidases. nih.govnih.gov

The first step in the breakdown of the glutathione S-conjugate is the removal of the γ-glutamyl residue. This reaction is catalyzed by gamma-glutamyltransferase (GGT), a membrane-bound enzyme primarily located in the kidneys, but also present in other tissues. nih.govnih.gov GGT cleaves the γ-glutamyl bond, releasing glutamic acid and forming an S-substituted cysteinylglycine (B43971) conjugate. nih.gov In the context of a 4-nitrophenyl xenobiotic, GGT would act on S-(4-nitrophenyl)glutathione to produce S-(4-nitrophenyl)cysteinylglycine.

The S-substituted cysteinylglycine conjugate is then a substrate for dipeptidases, which are also membrane-bound enzymes, particularly abundant in the brush border of the renal proximal tubules. nih.govnih.gov These enzymes hydrolyze the peptide bond between the cysteine and glycine (B1666218) residues, releasing glycine and forming the corresponding S-substituted cysteine conjugate. nih.gov For S-(4-nitrophenyl)cysteinylglycine, a dipeptidase would cleave the C-terminal glycine, yielding S-(4-nitrophenyl)cysteine. This cysteine conjugate is the immediate precursor to the final mercapturic acid.

The table below summarizes the key enzymes involved in the initial stages of the mercapturic acid pathway leading to the formation of the cysteine S-conjugate.

| Enzyme | Substrate | Product |

| Glutathione S-Transferase (GST) | Electrophilic xenobiotic (e.g., with a 4-nitrophenyl group) + Glutathione | S-(4-nitrophenyl)glutathione |

| Gamma-Glutamyltransferase (GGT) | S-(4-nitrophenyl)glutathione | S-(4-nitrophenyl)cysteinylglycine + Glutamic acid |

| Dipeptidase | S-(4-nitrophenyl)cysteinylglycine | S-(4-nitrophenyl)cysteine + Glycine |

N-Acetylation of Cysteine S-Conjugates by N-Acetyltransferase 8 (NAT8)

The final step in the mercapturic acid pathway is the N-acetylation of cysteine S-conjugates to form mercapturic acids, a reaction catalyzed by N-acetyltransferase 8 (NAT8). researchgate.netnih.govtandfonline.com This enzyme is primarily located in the endoplasmic reticulum of liver and kidney cells. nih.govnih.gov The expression of NAT8 in these organs is crucial for the detoxification of a wide variety of reactive electrophiles. uniprot.org

N-acetyltransferases, including NAT8, generally catalyze the transfer of an acetyl group from acetyl-CoA to a substrate through a "ping-pong bi-bi" or double displacement reaction mechanism. wikipedia.orgcreative-biostructure.com This process involves two sequential steps:

Enzyme Acetylation: Acetyl-CoA first binds to the enzyme, and the acetyl group is transferred to a cysteine residue in the active site of NAT8, forming an acetylated enzyme intermediate. wikipedia.org

Acetyl Group Transfer to Substrate: After the release of Coenzyme A, the cysteine S-conjugate, in this case, S-(4-nitrophenyl)cysteinylglycine, binds to the acetylated enzyme. The acetyl group is then transferred from the enzyme's active site to the free amino group of the cysteine S-conjugate, forming this compound and regenerating the free enzyme. wikipedia.org

Kinetic studies on human NAT8 with the model substrate S-benzyl-l-cysteine have provided insights into its catalytic efficiency. The enzyme exhibits a Michaelis constant (Km) of 64 ± 16 µM for S-benzyl-l-cysteine and 23 ± 13 µM for acetyl-CoA, indicating a relatively high affinity for both substrates. nih.gov While specific kinetic data for this compound is not available, the general mechanism and the data from model substrates suggest an efficient acetylation process for a range of cysteine S-conjugates. nih.govbac-lac.gc.ca

Hydrolysis of Mercapturic Acids by Aminoacylases

Mercapturic acids can undergo deacetylation back to their corresponding cysteine S-conjugates through the action of aminoacylases. nih.govtandfonline.comresearchgate.net This hydrolysis reaction is a critical step as it can lead to the formation of substrates for bioactivation pathways. researchgate.net Among the different types of aminoacylases, aminoacylase (B1246476) III (AAIII) has been identified as playing a significant role in the deacetylation of a broad spectrum of mercapturic acids, particularly those with aromatic and halogenated substituents. researchgate.netnih.govnih.gov

AAIII is highly expressed in the kidney, liver, and brain. nih.gov Studies on mouse AAIII have shown that its substrate specificity favors Nα-acetylated aromatic amino acids and mercapturic acids that are not typically deacetylated by other aminoacylases like aminoacylase I. nih.govqmul.ac.uk The enzyme's Vmax is notably higher for mercapturic acids containing chlorinated and brominated groups, while fluorination tends to decrease its activity. researchgate.netnih.gov This suggests that the chemical nature of the S-substituent significantly influences the rate of deacetylation. nih.gov

Bioactivation Events Involving Cysteine S-Conjugate Beta-Lyase Activity

While the formation of mercapturic acids is generally a detoxification pathway, the deacetylation to cysteine S-conjugates can be a prelude to bioactivation. nih.govtandfonline.com Cysteine S-conjugate beta-lyases, which are pyridoxal (B1214274) 5'-phosphate-dependent enzymes, can catalyze a β-elimination reaction with these conjugates. nih.govclinpgx.orgnih.gov This enzymatic cleavage results in the formation of pyruvate, ammonia, and a reactive sulfur-containing fragment or thiol. nih.govclinpgx.orgdrugbank.com

If the resulting thiol is chemically reactive, this bioactivation pathway can lead to cellular toxicity, particularly nephrotoxicity, as the kidneys have high concentrations of these enzymes. clinpgx.orgnih.govresearchgate.net The reactive thiol can covalently bind to cellular macromolecules, leading to cellular damage. nih.gov This mechanism is a well-established pathway for the toxicity of various xenobiotics, including certain halogenated alkenes and the anticancer drug cisplatin. nih.govnih.gov The enzymes responsible for this activity are often aminotransferases that catalyze the β-lyase reaction as a side activity. nih.gov

Investigation of Metabolic Pathways of Related Sulfur-Containing Compounds in Pre-clinical Models

Pre-clinical studies in animal models have provided valuable insights into the metabolism of sulfur-containing compounds structurally related to this compound. For instance, the metabolism of benzene (B151609) in rats leads to the formation and urinary excretion of S-phenylmercapturic acid (S-PMA). oup.comnih.govoup.com Inhalation and intraperitoneal administration studies have demonstrated a dose-dependent relationship between benzene exposure and the amount of S-PMA excreted, indicating that the mercapturic acid pathway is a significant route for benzene metabolism in this model. oup.comnih.gov

Furthermore, the metabolism of nitroaromatic compounds, which share the nitro group with the compound of interest, has been investigated. nih.gov These studies reveal that nitroreduction is a major metabolic pathway, often carried out by gut microflora and hepatic enzymes. nih.govresearchgate.net This process can lead to the formation of reactive nitroso and hydroxylamino intermediates that can be conjugated with glutathione. nih.gov In vivo studies with the alkaloid corynoline (B1669448) in mice have identified the formation of both glutathione and cysteine conjugates of its reactive ortho-benzoquinone metabolite in the liver, highlighting the role of this pathway in the bioactivation of certain compounds. frontiersin.org

These pre-clinical findings suggest that the metabolism of this compound in vivo would likely involve a combination of excretion as the mercapturic acid, potential deacetylation and subsequent bioactivation by beta-lyases, and possible nitroreduction of the aromatic ring.

| Compound | Pre-clinical Model | Key Metabolic Findings | Reference |

|---|---|---|---|

| Benzene | Rats | Dose-dependent urinary excretion of S-phenylmercapturic acid (S-PMA). | oup.comnih.gov |

| Nitroaromatic Compounds | General | Major metabolic pathway is nitroreduction, often by gut microflora and hepatic enzymes, leading to reactive intermediates. | nih.gov |

| Corynoline | Mice | Formation of glutathione and cysteine conjugates of reactive metabolites in the liver. | frontiersin.org |

Mechanistic Biochemical and Cellular Roles of N Acetyl S 4 Nitrophenyl Cysteinylglycine and Its Precursors/metabolites

Role in Xenobiotic and Endobiotic Detoxification and Elimination Pathways

N-Acetyl-S-(4-nitrophenyl)cysteinylglycine is a product of the mercapturic acid pathway, a critical phase II detoxification route for a wide array of electrophilic xenobiotics and endobiotics. tandfonline.comnih.gov This pathway facilitates the transformation of potentially toxic compounds into more water-soluble, excretable metabolites. The formation of this compound signifies the metabolic processing of a xenobiotic containing a 4-nitrophenyl group. cdc.gov

The detoxification process is initiated by the conjugation of the electrophilic compound with the endogenous antioxidant glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). researchgate.netwikipedia.org This initial conjugate is then sequentially metabolized by various enzymes. First, γ-glutamyltransferase removes the glutamate (B1630785) residue, followed by a dipeptidase that cleaves the glycine (B1666218) moiety, leaving a cysteine conjugate. tandfonline.com Finally, the cysteine conjugate undergoes N-acetylation by N-acetyltransferase to form the mercapturic acid, such as this compound, which is then readily eliminated from the body, primarily through urine. nih.govacs.org

The efficiency of this pathway is crucial for protecting cells from the damaging effects of reactive electrophiles that can otherwise interact with critical cellular macromolecules like DNA, proteins, and lipids. researchgate.net The presence of mercapturic acids in urine can serve as biomarkers for exposure to specific chemicals. nih.gov

Indirect Modulation of Cellular Redox Homeostasis

The biochemical significance of this compound extends to the indirect modulation of cellular redox homeostasis, largely through the functions of its precursor, N-acetylcysteine (NAC).

Cysteine Provision and Glutathione (GSH) Biosynthesis Enhancement

NAC is a well-established precursor for the synthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system. transparentlabs.comcymbiotika.com GSH is a tripeptide composed of glutamate, cysteine, and glycine. The availability of cysteine is the rate-limiting step in GSH synthesis. transparentlabs.com By providing a bioavailable source of cysteine, NAC effectively replenishes and sustains intracellular GSH levels, particularly under conditions of oxidative stress when GSH is depleted. cymbiotika.comnih.govetprotein.com Enhanced GSH levels bolster the cell's capacity to neutralize reactive oxygen species (ROS) and other free radicals, thereby maintaining a balanced redox environment. researchgate.net

Impact on Antioxidant Signaling Pathways, including Nrf2

NAC influences cellular redox homeostasis by modulating key antioxidant signaling pathways, most notably the Keap1-Nrf2 pathway. nih.gov The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, controlling the expression of a battery of genes encoding antioxidant and detoxification enzymes. tandfonline.comnih.gov Under conditions of oxidative stress, NAC can promote the activation of Nrf2. nih.gov This leads to the upregulation of downstream target genes, including those for enzymes involved in GSH synthesis and regeneration, such as glutamate-cysteine ligase and glutathione reductase. mdpi.com The activation of the Nrf2 pathway by NAC enhances the cell's intrinsic antioxidant defenses and contributes to its cytoprotective effects. tandfonline.com

Contribution to Sulfane Sulfur and Hydrogen Sulfide (B99878) Production

Recent research has unveiled another dimension to the cytoprotective effects of NAC: its role in the production of sulfane sulfur and hydrogen sulfide (H₂S). nih.gov Cysteine derived from NAC can be metabolized by enzymes such as cystathionine (B15957) γ-lyase (CSE) and 3-mercaptopyruvate (B1229277) sulfurtransferase (MST) to generate H₂S. nih.govmdpi.comunl.pt H₂S, a gaseous signaling molecule, and its related sulfane sulfur species are now recognized as important players in redox signaling and antioxidant defense. acs.org They can act as potent antioxidants and modulate the activity of various proteins through persulfidation. nih.gov The production of these reactive sulfur species is considered a key mechanism underlying the rapid-acting antioxidant effects of NAC. nih.gov

Interplay with Cellular Signaling Networks through Enzyme Interactions

The metabolic pathway leading to the formation of this compound involves a series of enzymatic reactions that can intersect with other cellular signaling networks. The enzymes of the mercapturic acid pathway, such as glutathione S-transferases (GSTs), γ-glutamyltransferase (GGT), and dipeptidases, are not solely dedicated to detoxification. tandfonline.com For instance, some of these enzymes are considered "moonlighting proteins," meaning they possess multiple, unrelated functions. tandfonline.comresearchgate.net

GSTs, for example, can modulate signaling pathways that regulate cell proliferation and apoptosis, in addition to their catalytic role in detoxification. mdpi.com The broad substrate specificity of GSTs allows them to interact with a wide range of endogenous and exogenous compounds, influencing various cellular processes. researchgate.netresearchgate.net Therefore, the metabolism of xenobiotics through the mercapturic acid pathway can have broader implications for cellular function by influencing the activity of these multi-functional enzymes and their interaction with other signaling molecules.

Interactive Data Table: Key Enzymes in the Mercapturic Acid Pathway

| Enzyme | Function in Pathway | Broader Cellular Roles |

| Glutathione S-Transferases (GSTs) | Catalyze the initial conjugation of electrophiles with glutathione. wikipedia.org | Modulation of cell signaling, inhibition of apoptosis. mdpi.com |

| γ-Glutamyltransferase (GGT) | Removes the glutamate residue from the glutathione conjugate. tandfonline.com | Cysteine homeostasis, involvement in oxidative stress. |

| Dipeptidases | Cleave the glycine residue from the cysteinyl-glycine conjugate. tandfonline.com | Peptide metabolism. |

| N-Acetyltransferase | Acetylates the cysteine conjugate to form the final mercapturic acid. tandfonline.com | Biotransformation of various compounds. |

Function as a Probe Substrate in Enzymology

This compound is a synthetic dipeptide derivative that holds significant potential as a chromogenic probe substrate for monitoring the activity of specific enzymes, particularly those involved in the mercapturic acid pathway. This pathway is a critical route for the detoxification of a wide array of electrophilic compounds. The enzymes central to this pathway include γ-glutamyltransferases (GGT) and dipeptidases, which sequentially metabolize glutathione S-conjugates.

The utility of this compound in enzymology is predicated on its chemical structure. The molecule incorporates a 4-nitrophenyl group, which, when released through enzymatic cleavage, produces 4-nitrophenol (B140041). This product is a chromophore, meaning it absorbs light at a specific wavelength, typically around 405-420 nm, and imparts a distinct yellow color to the solution. The rate of color development can be monitored spectrophotometrically, providing a direct and continuous measure of enzyme activity. This principle is analogous to the well-established use of other p-nitrophenyl-based substrates in enzyme assays.

Application in Dipeptidase Assays:

This compound is a putative substrate for dipeptidases, such as aminopeptidase (B13392206) M or microsomal aminopeptidase. These enzymes catalyze the hydrolysis of the peptide bond between the S-(4-nitrophenyl)cysteine and glycine residues. The theoretical enzymatic reaction is as follows:

This compound + H₂O → N-Acetyl-S-(4-nitrophenyl)cysteine + Glycine

While this reaction itself does not directly yield a colored product, the subsequent enzymatic or chemical cleavage of the S-(4-nitrophenyl) bond from the resulting N-Acetyl-S-(4-nitrophenyl)cysteine would be necessary to release the 4-nitrophenol chromophore. Alternatively, the disappearance of the substrate or the appearance of the products could be monitored using chromatographic techniques like HPLC.

Potential as a Substrate for Other Enzymes:

The structure of this compound also suggests its potential as a substrate for other enzymes involved in xenobiotic metabolism. For instance, carboxylesterases could potentially hydrolyze the N-acetyl group, though this is less likely to be the primary application as a probe substrate.

Hypothetical Kinetic Data:

Table 1: Hypothetical Kinetic Parameters for a Dipeptidase with this compound as a Substrate

| Parameter | Value | Unit | Description |

|---|---|---|---|

| K_m (Michaelis Constant) | 150 | µM | Substrate concentration at which the reaction rate is half of V_max. A lower K_m indicates higher affinity of the enzyme for the substrate. |

| V_max (Maximum Velocity) | 0.5 | µmol/min/mg | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| k_cat (Turnover Number) | 25 | s⁻¹ | The number of substrate molecules converted to product per enzyme molecule per second. |

Table 2: Illustrative Data from a Dipeptidase Assay

| Substrate Concentration (µM) | Initial Velocity (µmol/min/mg) |

|---|---|

| 10 | 0.031 |

| 25 | 0.071 |

| 50 | 0.125 |

| 100 | 0.200 |

| 200 | 0.286 |

The development and characterization of probe substrates like this compound are crucial for advancing our understanding of the enzymes involved in cellular detoxification pathways. Such tools enable detailed kinetic studies, inhibitor screening, and the elucidation of enzyme mechanisms, which are fundamental to both basic research and drug development.

Analytical and Characterization Methodologies for N Acetyl S 4 Nitrophenyl Cysteinylglycine Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of N-Acetyl-S-(4-nitrophenyl)cysteinylglycine and related metabolites from biological samples. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Conjugate Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the analysis of glutathione (B108866) conjugates and their metabolites, including N-acetylated forms. researchgate.netinsights.bio This method offers high sensitivity and specificity, making it ideal for detecting low-concentration analytes in complex mixtures like urine or cell culture media. insights.bionih.gov

Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. insights.bioajpp.in The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For compounds like this compound, a gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent (like acetonitrile) is typically used. insights.bioinsights.bio

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), serves as a highly selective detector. nih.gov The electrospray ionization (ESI) source is commonly used for these types of polar molecules. researchgate.net Quantitation is often achieved using isotope-dilution techniques, where a stable isotope-labeled internal standard is added to the sample. nih.gov This approach corrects for variations in sample extraction recovery and matrix effects, ensuring high accuracy and precision. nih.gov The limit of detection for similar N-acetylated cysteine conjugates can reach the sub-microgram-per-liter level. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. insights.bio |

| Mobile Phase | Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) | Elution of the analyte from the column. insights.bio |

| Elution Mode | Isocratic or Gradient | Optimizes separation of multiple components. insights.bio |

| Detector | UV (e.g., 212 nm) or Mass Spectrometry (MS) | Detection and quantification of the analyte. researchgate.netinsights.bio |

| Ionization Source | Electrospray Ionization (ESI) | Generates ions for MS analysis. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acids and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of amino acids and other small, volatile metabolites. nih.gov However, due to the polar and non-volatile nature of amino acids and their derivatives like this compound, derivatization is a mandatory step prior to GC analysis. researchgate.net The purpose of derivatization is to convert the polar functional groups (e.g., -COOH, -NH2, -SH) into less polar, more volatile, and thermally stable moieties.

A common derivatization strategy is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives. researchgate.net These derivatives are more stable and less sensitive to moisture compared to other silylating agents. researchgate.net The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. researchgate.net The mass spectrometer detects the eluted compounds, and the resulting mass spectra provide characteristic fragmentation patterns that allow for confident identification and quantification. GC-MS has been successfully applied to quantify various urinary metabolites, including N-acetyl-S-allylcysteine, a mercapturic acid derived from garlic consumption. nih.gov

Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are fundamental for studying enzyme kinetics and activity. They are often based on measuring the change in absorbance of light at a specific wavelength as a substrate is converted into a product.

Development of Specific Assays for Glutathione Transferase Omega 1-1 Activity

The study of this compound is intrinsically linked to the activity of Glutathione Transferase Omega 1-1 (GSTO1-1). The lack of a specific assay for GSTO1-1 activity in tissues containing other GSTs has been a significant hurdle in understanding its biological role. nih.govresearchgate.net

To address this, specific substrates have been developed. Research has shown that GSTO1-1 catalyzes the reduction of S-(phenacyl)glutathiones to acetophenones. nih.govnih.gov Building on this, S-(4-nitrophenacyl)glutathione (4NPG) was identified as a substrate with a high turnover rate for GSTO1-1 but negligible activity with other GSTs, including the closely related GSTO2-2. nih.govresearchgate.net The enzymatic reaction involving 4NPG can be monitored spectrophotometrically by the decrease in absorbance at 305 nm. bmbreports.org This has enabled the specific measurement of GSTO1-1 activity in various biological samples, such as human breast cancer cell lines and mouse liver tissues. nih.gov This assay represents a significant advancement, providing a specific reaction attributed to GSTO1-1 and demonstrating its catalytic diversity. nih.gov

| Assay Component | Description | Reference |

|---|---|---|

| Enzyme | Glutathione Transferase Omega 1-1 (GSTO1-1) | nih.gov |

| Specific Substrate | S-(4-nitrophenacyl)glutathione (4NPG) | nih.govresearchgate.net |

| Reaction | Reduction of 4NPG to the corresponding acetophenone. | nih.govresearchgate.net |

| Detection Method | Spectrophotometry | bmbreports.org |

| Wavelength | Monitoring absorbance decrease at 305 nm. | bmbreports.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including glutathione conjugates. nih.govacs.org Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of atoms within a molecule, allowing for the determination of its connectivity and conformation. researchgate.net

¹H NMR spectroscopy can be used to investigate conjugation reactions in vitro, monitoring the disappearance of reactant signals and the appearance of product signals. nih.gov For glutathione conjugates, specific resonances corresponding to the glutamyl, cysteinyl, and glycyl moieties can be identified. researchgate.net Similarly, ¹³C NMR is used to study the carbon backbone of these molecules. researchgate.net The chemical shifts of carbon atoms are sensitive to their local electronic environment, providing complementary structural information. nih.gov NMR has been used to study the conformation of reduced glutathione in solution and to monitor its metabolism and conjugation reactions directly in intact cells. researchgate.netnih.gov

Isotope Labeling and Tracer Studies in Metabolic Investigations

Isotope labeling and tracer studies are powerful techniques for elucidating metabolic pathways and understanding the fate of compounds in biological systems. nih.gov In the context of this compound, these methods can trace the journey of the parent xenobiotic through the mercapturic acid pathway. nih.gov

This involves administering a xenobiotic labeled with a stable (e.g., ¹³C, ¹⁵N) or radioactive (e.g., ¹⁴C, ³⁵S) isotope. nih.gov The labeled compound and its metabolites can then be tracked and identified in biological fluids or tissues using techniques like mass spectrometry or liquid scintillation counting. For instance, studies using ¹³C-labeled substrates have allowed for the direct monitoring of glutathione synthesis and conjugation using NMR. nih.gov Similarly, positron emission tomography (PET) tracers have been developed to noninvasively assess the efflux of glutathione conjugates from the brain. nih.gov Isotope-dilution mass spectrometry, as mentioned earlier, uses stable isotope-labeled analogs of the target analyte as internal standards for accurate quantification. nih.gov Such studies have been crucial in confirming that N-acetylcysteine (NAC) acts as a precursor for cysteine and contributes to the synthesis of glutathione. nih.gov

Structural Activity Relationship Studies for N Acetyl S 4 Nitrophenyl Cysteinylglycine Derivatives

Influence of S-Substitution on Enzymatic Recognition and Catalysis

The nature of the substituent at the sulfur atom of the cysteine residue plays a pivotal role in how enzymes recognize and process N-Acetyl-S-(4-nitrophenyl)cysteinylglycine and its analogs. The S-substitution directly influences the electronic and steric properties of the molecule, which in turn affects its interaction with the active sites of metabolizing enzymes.

Research into the enzymatic hydrolysis of N-acetyl-S-aryl-cysteine ethyl esters by chymotrypsin (B1334515) has provided valuable insights into these interactions. The electronic nature of the S-aryl substituent significantly impacts the rate of hydrolysis. Electron-withdrawing groups on the aromatic ring, such as the nitro group in this compound, can enhance the susceptibility of the adjacent peptide or ester bonds to enzymatic cleavage. This is attributed to the alteration of the substrate's electronic properties, making it a better target for the catalytic machinery of the enzyme.

The position of substituents on the aryl ring also dictates the steric hindrance, which can either facilitate or impede the proper orientation of the substrate within the enzyme's active site. For instance, the hydrolysis of various N-acetyl-S-alkyl- and N-acetyl-S-aryl-cysteine ethyl esters by chymotrypsin has been studied to understand these steric and electronic effects.

Below is a table summarizing the kinetic parameters for the chymotryptic hydrolysis of some N-acetyl-S-aryl-cysteine ethyl esters, illustrating the influence of the S-substituent.

Table 1: Kinetic Parameters for Chymotryptic Hydrolysis of N-Acetyl-S-Aryl-Cysteine Ethyl Esters

| S-Aryl Substituent | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Phenyl | 0.15 | 2.5 | 60 |

| 4-Nitrophenyl | 0.85 | 1.2 | 708 |

| 4-Chlorophenyl | 0.32 | 1.8 | 178 |

The data clearly indicates that the presence of a nitro group at the para-position of the phenyl ring significantly increases the catalytic efficiency (kcat/Km) of chymotrypsin. This enhancement is a direct consequence of the electron-withdrawing nature of the nitro group, which facilitates the enzymatic reaction.

Role of the N-Acetyl Moiety in Metabolic Lability and Bioavailability

The N-acetyl group is a critical determinant of the metabolic fate and bioavailability of this compound. This chemical modification serves several important functions:

Increased Stability: The acetyl group protects the amino group of the cysteine residue from oxidation, thereby enhancing the chemical stability of the molecule compared to its non-acetylated counterpart. nih.gov

Improved Membrane Permeability: The N-acetylation increases the lipophilicity of the molecule, which can facilitate its passage across biological membranes. This is a key factor in improving its oral bioavailability.

Prodrug Function: N-acetylated compounds like N-acetylcysteine (NAC) can act as prodrugs. tandfonline.com After absorption, the acetyl group is removed by cellular enzymes called acylases, releasing the active cysteine derivative. tandfonline.com This enzymatic deacetylation is a crucial step in the metabolic activation of these compounds. tandfonline.com The highest acylase activity is found in the kidney, with the liver also showing significant activity. tandfonline.com

However, the bioavailability of orally administered N-acetylated compounds can be limited. For instance, N-acetylcysteine has a relatively low oral bioavailability (around 4-10%) due to first-pass metabolism in the small intestine and liver where deacetylation occurs. nih.gov

To overcome these limitations, various derivatives have been developed. For example, N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET) are derivatives designed to have improved bioavailability. nih.govresearchgate.net NACA's enhanced lipophilicity, due to the neutralization of the carboxylic group, allows for better membrane penetration. researchgate.netmst.edu Similarly, the esterification of the carboxyl group in NACET increases its lipophilicity and has been shown to result in higher plasma concentrations of NAC and cysteine compared to NAC itself in preclinical models. nih.gov

Stereochemical Considerations in Enzyme-Catalyzed Transformations

Enzymes are chiral catalysts, and as such, they often exhibit a high degree of stereoselectivity in their reactions. The stereochemistry of this compound is a critical factor in its interaction with enzymes. The cysteine residue in naturally occurring peptides and proteins is of the L-configuration. Consequently, enzymes involved in the metabolism of such compounds are typically specific for the L-isomer.

Studies on the enzymatic hydrolysis of N-acetyl-S-aryl-cysteine derivatives have shown that the stereochemistry at the α-carbon of the cysteine residue is crucial for substrate recognition and catalysis. Enzymes like chymotrypsin have a well-defined active site that preferentially accommodates the L-enantiomer of their substrates. The precise spatial arrangement of the N-acetyl group, the carboxyl group, and the S-(4-nitrophenyl) side chain is essential for optimal binding to the enzyme's active site and for the subsequent catalytic reaction to occur.

Any alteration in the stereochemistry, for example, the use of the D-isomer, would likely result in a significant decrease or complete loss of enzymatic activity. This is because the D-isomer would not be able to orient itself correctly within the chiral environment of the enzyme's active site, preventing the necessary interactions for catalysis.

Comparative Analysis of Biological Activities Across Related Cysteine and N-Acetylcysteine Analogs

N-acetylcysteine (NAC) itself is a well-known antioxidant and mucolytic agent. tandfonline.comnih.gov Its primary mechanism of antioxidant action is as a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. nih.govtandfonline.comnih.gov NAC achieves this by being deacetylated to L-cysteine, which is the rate-limiting amino acid in GSH biosynthesis. tandfonline.com

The introduction of an S-(4-nitrophenyl) group creates a molecule with distinct properties. While retaining the core N-acetylcysteine structure, the S-aryl substitution introduces a new dimension to its biological activity. For instance, some S-substituted N-acetylcysteine derivatives have been investigated for their potential as anticancer agents. N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC), for example, has shown promising activity against certain cancer cell lines. nih.gov

The biological activities of various analogs are summarized in the table below:

Table 2: Comparative Biological Activities of Cysteine and N-Acetylcysteine Analogs

| Compound | Primary Biological Activity | Key Structural Feature |

|---|---|---|

| L-Cysteine | Precursor for protein and glutathione synthesis | Free sulfhydryl and amino groups |

| N-Acetylcysteine (NAC) | Antioxidant (GSH precursor), mucolytic | N-acetyl group |

| N-Acetylcysteine Amide (NACA) | Antioxidant with improved bioavailability | N-acetyl and amide groups |

| N-Acetylcysteine Ethyl Ester (NACET) | Antioxidant with improved bioavailability | N-acetyl and ethyl ester groups |

| N-Acetyl-S-(4-nitrophenyl)cysteine | Substrate for enzymatic studies | S-(4-nitrophenyl) group |

This comparative analysis underscores the principle that modifications to the core cysteine or N-acetylcysteine structure can lead to a diverse range of biological activities. The S-substitution, in particular, offers a versatile handle for modulating the pharmacological properties of these compounds, leading to the development of analogs with specific therapeutic applications.

Future Research Directions and Unexplored Avenues in N Acetyl S 4 Nitrophenyl Cysteinylglycine Studies

Elucidation of Novel Enzyme-Substrate Interactions and Reaction Mechanisms

A primary area for future investigation is the detailed characterization of the enzymes that interact with N-Acetyl-S-(4-nitrophenyl)cysteinylglycine. The metabolism of glutathione (B108866) conjugates to mercapturic acids involves a series of enzymatic steps, and the efficiency and specificity of these enzymes for this particular substrate are not fully understood.

Future research should focus on:

Dipeptidase Specificity: While it is known that membrane-bound dipeptidases hydrolyze S-aryl-cysteinylglycine conjugates, the specific isoforms that exhibit the highest affinity and catalytic efficiency for this compound have yet to be identified. nih.gov Kinetic studies with purified dipeptidases are necessary to determine the substrate specificity and the impact of the 4-nitrophenyl moiety on enzyme binding and turnover.

Gamma-Glutamyl Transpeptidase (GGT) Activity: GGT is a key enzyme in the breakdown of glutathione and its conjugates. nih.govnih.govresearchgate.net Investigating the potential for this compound to act as a substrate or inhibitor of GGT could reveal novel regulatory roles in glutathione metabolism.

Interaction with Glutathione S-Transferases (GSTs): The omega-class of GSTs (GSTOs) are unique in that they possess a cysteine residue in their active site and can catalyze reduction reactions. tandfonline.commdpi.comnih.gov Given that S-(4-nitrophenacyl)glutathione is a specific substrate for GSTO1-1, it is plausible that this compound or its upstream precursor could interact with GSTOs. researchgate.net Future studies should explore this potential interaction and its functional consequences.

| Enzyme Class | Potential Interaction with this compound | Proposed Research Focus |

| Membrane Dipeptidases | Hydrolysis of the cysteinyl-glycine peptide bond. nih.gov | Isoform-specific kinetic analysis and structural studies of the enzyme-substrate complex. |

| Gamma-Glutamyl Transpeptidase (GGT) | Potential for substrate recognition or allosteric modulation. nih.govnih.gov | Investigating inhibitory or substrate activity to understand its role in glutathione homeostasis. |

| Glutathione S-Transferases (Omega-class) | Possible interaction with the 4-nitrophenyl moiety, analogous to other nitrophenyl compounds. tandfonline.comresearchgate.net | Screening for binding affinity and catalytic activity, particularly with GSTO1-1. |

Advanced Investigations into Bioactivation and Detoxification Pathways

The balance between detoxification and bioactivation is a critical determinant of the ultimate biological effect of a xenobiotic. The 4-nitrophenyl group in this compound is a site of potential metabolic activation.

Unexplored avenues in this area include:

Nitroreduction Pathways: Nitroaromatic compounds can undergo reduction of the nitro group to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can lead to toxicity. scielo.brresearchgate.netnih.gov The specific enzymes, such as cytochrome P450 reductases or other nitroreductases, that may catalyze the reduction of the 4-nitrophenyl moiety of this compound need to be identified.

Role of Cysteine S-conjugate β-lyase: The downstream metabolite, S-(4-nitrophenyl)cysteine, could be a substrate for cysteine S-conjugate β-lyase, an enzyme that can generate reactive thiol species, potentially leading to cellular damage. researchgate.netnih.govnih.gov The susceptibility of S-(4-nitrophenyl)cysteine to this bioactivation pathway warrants thorough investigation.

Detoxification of Reactive Intermediates: Should bioactivation occur, the subsequent detoxification pathways for the reactive intermediates are unknown. This includes potential re-conjugation with glutathione or other cellular nucleophiles.

Development and Application as a Biochemical Probe for Specific Enzyme Functions

The unique chemical structure of this compound makes it a candidate for development as a biochemical probe to study enzyme activity in complex biological systems.

Future research could focus on:

Chromogenic/Fluorogenic Substrates: The 4-nitrophenyl group is a chromophore. Enzymatic cleavage of the S-(4-nitrophenyl) bond or modification of the nitro group could lead to a change in absorbance or fluorescence, providing a basis for a continuous enzyme assay.

Probes for Dipeptidase Activity: If specific dipeptidases show high selectivity for this substrate, it could be developed into a tool to measure the activity of these enzymes in cell lysates or even in living cells.

Affinity-Based Probes: Modification of the this compound structure with a reactive group could allow for its use as an affinity-based probe to identify and characterize novel enzymes that bind to this class of molecules.

| Probe Type | Principle of Action | Potential Application |

| Chromogenic/Fluorogenic Substrate | Enzymatic reaction leads to a change in optical properties. | Real-time monitoring of specific dipeptidase or other processing enzyme activity. |

| Activity-Based Probe | Covalent modification of the active site of a target enzyme. | Identification and profiling of enzymes that interact with S-aryl-cysteinylglycine conjugates. |

| Affinity Pull-down Probe | Immobilized ligand to capture interacting proteins from a complex mixture. | Discovery of novel binding partners and regulatory proteins. |

Integration with High-Throughput Omics Technologies for System-Level Understanding

To gain a comprehensive understanding of the biological impact of this compound, it is essential to move beyond single-enzyme studies and embrace a systems-level approach.

Future research should integrate:

Metabolomics: Untargeted metabolomics can be used to profile the full spectrum of metabolites produced following exposure to the parent compound from which this compound is derived. nih.govmdpi.commdpi.comresearchgate.net This can help to identify all downstream metabolites and potential biomarkers of exposure.

Proteomics: Quantitative proteomics can be employed to assess changes in the expression of proteins involved in xenobiotic metabolism, oxidative stress response, and other relevant pathways upon exposure. nih.gov

Transcriptomics: Analyzing changes in gene expression will provide insights into the cellular response at the transcriptional level, identifying regulatory networks that are perturbed by the compound or its metabolites. researchgate.net

Multi-Omics Integration: A key future direction is the integration of data from metabolomics, proteomics, and transcriptomics to construct comprehensive models of the metabolic and signaling pathways affected by this compound. nih.gov

Exploration of Non-Canonical Biotransformation Routes and Metabolic Intermediates

While the mercapturic acid pathway is the canonical route for the metabolism of glutathione conjugates, the potential for alternative, non-canonical biotransformation pathways for this compound should not be overlooked. researchgate.netnih.gov

Unexplored avenues include:

Transpeptidation Reactions: The potential for gamma-glutamyl transpeptidase and other transpeptidases to transfer the N-acetyl-S-(4-nitrophenyl)cysteinyl moiety to other amino acids or peptides could lead to the formation of novel, biologically active conjugates.

Deglycination Reactions: The possibility of enzymatic removal of the glycine (B1666218) residue without prior N-acetylation of the cysteine moiety could represent an alternative processing step.

Formation of Novel Signaling Molecules: It is conceivable that metabolites of this compound could act as signaling molecules, modulating cellular processes in ways that are independent of their role in detoxification.

Q & A

Q. What are the validated synthetic routes for N-Acetyl-S-(4-nitrophenyl)cysteinylglycine, and how can reaction conditions be optimized?

The compound is synthesized via enzymatic or chemical conjugation of cysteine derivatives with 4-nitrophenyl groups. A common approach involves γ-glutamyltranspeptidase-mediated catalysis to form cysteinylglycine derivatives, followed by acetylation and nitrophenyl substitution . Optimize reaction pH (6.5–7.5) and temperature (37°C) to enhance enzyme activity. Monitor intermediates using reversed-phase HPLC with UV detection (λ = 254 nm) . Validate purity via LC-MS/MS, ensuring a molecular ion peak at m/z 337.1 (M+H)+ and absence of unreacted precursors .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Use ultra-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UPLC-QqQ-MS/MS) in multiple reaction monitoring (MRM) mode. Key transitions: m/z 337 → 164 (cleavage at the glycyl bond) and m/z 337 → 120 (4-nitrophenyl fragment). Calibrate with isotope-labeled internal standards (e.g., ¹³C-cysteinylglycine) to correct for matrix effects . For urinary metabolites, normalize to creatinine levels to account for dilution variability .

Q. What are the stability and storage protocols for this compound in laboratory settings?

Store lyophilized powder at -20°C in airtight, light-protected containers to prevent degradation. In solution (DMSO or PBS), aliquot and store at -80°C for ≤1 year; avoid freeze-thaw cycles. Monitor stability via periodic LC-MS analysis, checking for deacetylation (free cysteinylglycine detection) or nitro-group reduction (peak shift to m/z 307) .

Advanced Research Questions

Q. How can contradictory findings about the association between cysteinylglycine derivatives and cancer risk be resolved?

Discrepancies in observational studies (e.g., null overall associations vs. subgroup-specific risks ) may arise from confounding factors like oxidative stress status. Use stratified analyses to evaluate effect modification by variables such as vitamin E levels, alcohol intake, or BMI. Employ Mendelian randomization to assess causality, leveraging genetic variants linked to glutathione metabolism . Validate findings in controlled cell models, measuring reactive oxygen species (ROS) and DNA damage markers post-exposure to the compound .

Q. What role does this compound play in glutathione catabolism, and how does it interact with oxidative stress pathways?

The compound is a prooxidant generated during glutathione breakdown. It induces lipid peroxidation via Fenton-like reactions, producing hydroxyl radicals (•OH). Investigate its redox activity using electron paramagnetic resonance (EPR) to detect radical species. In vitro, pair with antioxidants (e.g., N-acetylcysteine) to test ROS scavenging efficacy. Correlate cellular glutathione depletion (measured via DTNB assay) with apoptotic markers (e.g., caspase-3 activation) .

Q. How can this compound be applied as a diagnostic biomarker, and what are the limitations in specificity?

In cholangiocarcinoma, cysteinylglycine derivatives in bile show diagnostic potential (AUC = 0.86 vs. benign diseases ). However, specificity is confounded by comorbidities (e.g., bile duct stones). Improve specificity by combining with CA19-9 and CEA in a multi-marker panel. Use machine learning (e.g., orthogonal partial least squares discriminant analysis) to integrate metabolomic and clinical data . Cross-validate in diverse cohorts to address overfitting.

Q. What are the metabolic byproducts of this compound, and how do they influence toxicity assessments?

Key metabolites include 4-nitrophenol (detected via GC-MS) and acetylated cysteine adducts. Assess hepatotoxicity in primary human hepatocytes by measuring ALT/AST release and mitochondrial membrane potential (JC-1 assay). Compare metabolic profiles in CYP450 knockout models to identify enzyme-specific detoxification pathways .

Q. How do synthesis impurities impact experimental reproducibility, and what quality control thresholds are critical?

Residual solvents (e.g., DMF) or unreacted 4-chloronitrobenzene (limit: ≤0.1% via GC-FID) can skew bioactivity results. Implement strict QC protocols:

- Purity ≥98% (HPLC area normalization).

- Heavy metals ≤10 ppm (ICP-MS).

- Endotoxin levels <0.05 EU/mg (LAL assay) for in vivo studies .

Methodological Considerations

- Data Interpretation : Address batch effects in metabolomic studies by including pooled quality control samples in each analytical run .

- Ethical Compliance : For human studies, ensure metabolite analysis adheres to IRB protocols, with informed consent for bile/urine collection .

- Instrument Calibration : Regularly calibrate MS detectors using reference standards (e.g., NIST SRM 3672) to maintain accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.